1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
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Overview
Description
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple fluorine atoms, a piperazine ring, and a naphthyridine core. It is of interest due to its potential biological activities and its role in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, including the formation of the naphthyridine core, the introduction of fluorine atoms, and the attachment of the piperazine ring. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Biological Studies: Used in research to understand its interactions with biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-2-(4-ethylpiperazin-1-yl)ethanamine
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific combination of fluorine atoms, piperazine ring, and naphthyridine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
182869-27-8 |
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Molecular Formula |
C21H19F3N4O3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H19F3N4O3/c1-2-26-5-7-27(8-6-26)20-16(24)10-13-18(29)14(21(30)31)11-28(19(13)25-20)17-4-3-12(22)9-15(17)23/h3-4,9-11H,2,5-8H2,1H3,(H,30,31) |
InChI Key |
FXPRTGSFWSMMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
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